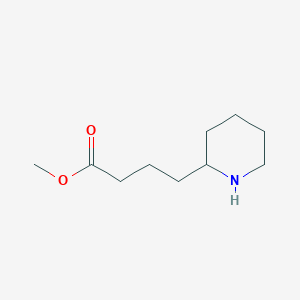

Methyl 4-piperidin-2-ylbutanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-piperidin-2-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-13-10(12)7-4-6-9-5-2-3-8-11-9/h9,11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCRHVWQBBUEKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Significance and Research Context of the Methyl 4 Piperidin 2 Ylbutanoate Scaffold

The piperidine (B6355638) ring is one of the most common heterocyclic structures found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.govresearchgate.net This prevalence underscores the chemical significance of piperidine-containing compounds in medicinal chemistry. They are integral components in a wide array of pharmaceuticals, acting as building blocks for drugs with diverse therapeutic applications. ijnrd.orgnih.govasianpubs.org

The table below presents basic data for a structurally related compound, illustrating the type of information central to the chemical characterization of such molecules.

| Property | Value | Source |

| IUPAC Name | methyl 2,2,3-trimethyl-4-piperidin-4-ylbutanoate | nih.gov |

| Molecular Formula | C13H25NO2 | nih.gov |

| Molecular Weight | 227.34 g/mol | nih.gov |

| Monoisotopic Mass | 227.188529040 Da | nih.gov |

Historical Trajectories in the Synthesis and Study of Piperidine Butanoate Structures

The synthesis of the piperidine (B6355638) ring has been a central theme in organic chemistry for over a century. mdpi.com The most established and historically significant method is the hydrogenation of the corresponding pyridine (B92270) precursor. researchgate.netasianpubs.org

Early synthetic routes often relied on harsh reaction conditions, such as high temperatures and pressures, which could limit their applicability and selectivity. mdpi.com The hydrogenation of pyridine derivatives has been explored with a variety of catalysts, including palladium, nickel, rhodium, and platinum. asianpubs.org For example, platinum(IV) oxide (PtO2), also known as Adams' catalyst, has been used for the catalytic hydrogenation of substituted pyridines in acidic media. asianpubs.org

Over the decades, research has focused on developing milder, more efficient, and selective methods. This has led to the investigation of various catalytic systems to avoid the need for harsh conditions or strongly acidic environments, which can cause corrosion and generate waste. researchgate.net Significant advancements include the use of new heterogeneous catalysts, such as a cobalt catalyst based on titanium nanoparticles, which allows for acid-free hydrogenation in water. mdpi.com

More recently, electrocatalytic hydrogenation has emerged as a sustainable and highly efficient alternative. nih.govacs.org This method uses electricity to drive the hydrogenation of pyridines at ambient temperature and pressure, often with high yields and without the need for acidic additives. researchgate.netnih.gov These modern approaches represent a significant leap forward, making the synthesis of piperidines more environmentally friendly and cost-effective.

The following table summarizes various catalytic methods used for the synthesis of piperidines from pyridines.

| Catalyst | Conditions | Key Features |

| Platinum(IV) oxide (PtO2) | H2 gas (50-70 bar), glacial acetic acid | A classic, yet still challenging, method for hydrogenating substituted pyridines. asianpubs.org |

| Heterogeneous Cobalt Catalyst | Water solvent | Allows for acid-free hydrogenation with good yields and selectivity. mdpi.com |

| Rhodium on Carbon (Rh/C) | Ambient temperature and pressure | Used in electrocatalytic systems, demonstrating high efficiency and mild conditions. nih.govacs.org |

| Raney-Ni | H2 gas, various solvents | A common catalyst used in partial reductions of pyridinium (B92312) salts to form piperidines. nih.govresearchgate.net |

Contemporary Research Challenges and Prospective Directions for Methyl 4 Piperidin 2 Ylbutanoate

De Novo Synthesis Approaches for the this compound Core

The creation of the fundamental structure of this compound can be achieved through a variety of synthetic strategies. These methods focus on building the piperidine ring and then introducing the butanoate side chain in a controlled manner.

Formation of the Piperidine Ring System

The construction of the piperidine ring is a critical first step. Several methods are available, often starting from pyridine (B92270) or employing cyclization reactions.

Hydrogenation of Pyridine Derivatives: A common and direct approach involves the catalytic hydrogenation of appropriately substituted pyridines. nih.govyoutube.com This method can be highly stereoselective, depending on the catalyst and reaction conditions chosen. nih.gov For instance, the reduction of a pyridine precursor already bearing the butanoate chain or a precursor that can be readily converted to it, can yield the desired piperidine ring.

Cyclization Reactions: Intramolecular cyclization strategies are also powerful tools for piperidine synthesis. nih.gov These can include:

Reductive Amination: A 1,5-dicarbonyl compound can undergo a double reductive amination with a primary amine to form the piperidine ring. nih.gov The stereochemical outcome of this process can be controlled by using chiral auxiliaries. nih.gov

Mannich-type Reactions: A three-component vinylogous Mannich reaction can be employed to construct multi-substituted chiral piperidines, inspired by biosynthetic pathways. rsc.org

Radical Cyclization: Radical cyclization of a δ,ε-unsaturated oxime ether can lead to the formation of a 2-substituted piperidine.

A summary of key methods for piperidine ring formation is presented in the table below.

| Method | Starting Materials | Key Features | Reference |

| Catalytic Hydrogenation | Substituted Pyridines | Direct, potential for stereoselectivity | nih.govyoutube.com |

| Double Reductive Amination | 1,5-Keto-aldehyde, Primary Amine | Forms a single diastereoisomeric product with a chiral auxiliary | nih.gov |

| Vinylogous Mannich Reaction | Dienolate, Aldehyde, Amine | Biosynthesis-inspired, stereoselective | rsc.org |

Stereocontrolled Introduction of the Butanoate Moiety at the 2-Position

Achieving the correct stereochemistry at the 2-position of the piperidine ring is crucial. Several advanced methods allow for the precise installation of the butanoate side chain.

Nucleophilic Substitution: Diastereoselective nucleophilic substitution reactions on 2-methoxy- or 2-acyloxypiperidines can be used to introduce the butanoate group. acs.org The stereoselectivity of these reactions can be influenced by the choice of catalyst and the nature of the leaving group. acs.org For example, the reaction of 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine with silyl (B83357) enolates can afford 2-alkylated products with high cis-selectivity. acs.org

Asymmetric Synthesis via Transaminases: Biocatalytic approaches using transaminases have emerged for the asymmetric synthesis of 2-substituted piperidines. acs.org Starting from commercially available ω-chloroketones, this method can achieve high enantiomeric excess for both enantiomers. acs.org

Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary, such as an η4-dienetricarbonyliron complex, can control the stereoselectivity of the reaction, leading to the formation of a single diastereoisomeric product. nih.gov The auxiliary can be removed in a subsequent step to yield the desired 2-substituted piperidine. nih.gov

The following table highlights different stereocontrolled approaches.

| Method | Substrate | Key Reagents/Catalysts | Stereochemical Outcome | Reference |

| Nucleophilic Substitution | 2-Acyloxypiperidines | Silyl enolates, Metal triflates | High cis- or trans-selectivity depending on substrate | acs.org |

| Transaminase-Triggered Cyclization | ω-Chloroketones | Transaminases | High enantiomeric excess (>99.5% ee) | acs.org |

| Chiral Auxiliary | 1,5-Keto-aldehyde with dienetricarbonyliron complex | NaBH(OAc)₃ | Single diastereoisomer | nih.gov |

Esterification Methods for Methyl Butanoate Formation

The final step in the de novo synthesis is often the formation of the methyl ester. This is typically achieved through standard esterification procedures.

Fischer Esterification: The corresponding carboxylic acid, 4-(piperidin-2-yl)butanoic acid, can be reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is a classic and widely used method for producing methyl esters. youtube.comyoutube.com

Reaction with Thionyl Chloride and Methanol: The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride. The subsequent reaction with methanol provides the methyl ester, often in high yield. researchgate.net

Diazomethane (B1218177): While highly effective, the use of diazomethane is often limited due to its hazardous and explosive nature. It reacts with carboxylic acids to form methyl esters under mild conditions.

Chemo- and Regioselective Functionalization of this compound

Once the core structure of this compound is synthesized, further modifications can be made to introduce additional functionality. These transformations must be selective to avoid reactions at multiple sites.

Transformations on the Piperidine Nitrogen (e.g., N-Alkylation, N-Acylation)

The secondary amine of the piperidine ring is a common site for functionalization.

N-Alkylation: The nitrogen can be alkylated using various alkyl halides or through reductive amination. sciencemadness.org For instance, reaction with an alkyl bromide in the presence of a base like potassium carbonate can introduce an alkyl group onto the nitrogen. Reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method. sciencemadness.org

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides, anhydrides, or through coupling with carboxylic acids. researchgate.net For example, reacting the piperidine with propionyl chloride can yield the corresponding N-propionyl derivative. researchgate.net Coupling reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used to facilitate the formation of amide bonds with carboxylic acids under mild conditions. researchgate.net

The table below summarizes common N-functionalization reactions.

| Transformation | Reagents | Key Features | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Direct introduction of an alkyl group | sciencemadness.org |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Forms a new C-N bond | sciencemadness.org |

| N-Acylation | Acyl chloride, Base | Forms an amide bond | researchgate.net |

| Amide Coupling | Carboxylic acid, Coupling agent (e.g., HOBt) | Mild conditions, suitable for complex molecules | researchgate.net |

Selective Derivatization of the Butanoate Side Chain (e.g., Alpha-position, Terminal Carbon)

The butanoate side chain offers additional points for modification, although this can be more challenging due to the relative inertness of the alkyl chain.

Alpha-Position Functionalization: The carbon alpha to the ester carbonyl can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes, to introduce substituents at the alpha-position.

Terminal Carbon Functionalization: Functionalization of the terminal carbon of the butanoate chain typically requires starting with a precursor that already contains a functional group at that position, which is then carried through the synthesis of the piperidine ring and the esterification. Alternatively, radical-based methods could potentially be employed for late-stage C-H functionalization, although this remains a challenging area of research.

Orthogonal Protecting Group Strategies

In the multistep synthesis of complex molecules like this compound, orthogonal protecting groups are essential for selectively masking and unmasking reactive functional groups. biosynth.com This strategy allows for the sequential modification of different parts of the molecule without unintended side reactions. biosynth.com The piperidine nitrogen and the carboxylic acid of the butanoate chain are primary sites for protection.

A common strategy involves the use of the base-labile fluorenylmethoxycarbonyl (Fmoc) group for the piperidine nitrogen and an acid-labile group like tert-butyl (tBu) for the carboxyl group. biosynth.comscielo.org.mx The Fmoc group is stable to acidic conditions used to remove the tBu ester, and the tBu group is stable to the basic conditions (e.g., piperidine in DMF) used for Fmoc removal. biosynth.comscielo.org.mx

Another orthogonal pair is the Alloc (allyloxycarbonyl) group and the silyl-based protecting groups. The Alloc group, protecting the nitrogen, can be selectively removed under mild conditions using a palladium(0) catalyst without affecting silyl ethers that might be present elsewhere in the molecule. sigmaaldrich.com

For more complex syntheses requiring multiple levels of orthogonal protection, groups like Mtt (4-methyltrityl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) can be employed. The Mtt group is labile to mild acid (e.g., 1% TFA), while the ivDde group is removed with hydrazine, leaving Fmoc, Boc, and other groups intact. sigmaaldrich.com The strategic selection of these protecting groups is critical for an efficient and high-yielding synthesis of highly functionalized piperidine derivatives.

Table 1: Orthogonal Protecting Groups in Piperidine Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | tBu, Trt, Alloc, ivDde |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Fmoc, Alloc, ivDde |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Fmoc, tBu, ivDde |

| 4-Methyltrityl | Mtt | Mild Acid (e.g., 1% TFA) | Fmoc, Alloc, ivDde |

Asymmetric Synthesis of Enantiopure this compound and its Stereoisomers

The biological activity of piperidine derivatives is often dependent on their stereochemistry. Therefore, the development of asymmetric methods to produce enantiomerically pure this compound is of high importance.

Chiral Auxiliaries and Catalytic Asymmetric Induction

Chiral Auxiliaries: A reliable method for inducing stereoselectivity is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of 2-substituted piperidines, chiral auxiliaries derived from amino acids or carbohydrates have proven effective. cdnsciencepub.comresearchgate.netresearchgate.net For instance, phenylglycinol-derived oxazolopiperidone lactams can serve as versatile intermediates. researchgate.net These are prepared by condensing the chiral amino alcohol with a δ-oxo acid derivative, allowing for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net Similarly, arabinopyranosylamine has been used as a chiral auxiliary in the stereoselective synthesis of 2-substituted dehydropiperidinones, which can be further transformed into various disubstituted piperidines. cdnsciencepub.com

Catalytic Asymmetric Induction: Catalytic asymmetric hydrogenation of pyridine precursors is a highly efficient, atom-economical method for generating chiral piperidines. dicp.ac.cnacs.org This typically involves the use of a transition metal catalyst (e.g., rhodium, iridium, or palladium) complexed with a chiral ligand. dicp.ac.cnacs.orgrsc.orgdicp.ac.cn The hydrogenation of N-benzylpyridinium salts, for example, catalyzed by an iridium complex with a P,N ligand like MeO-BoQPhos, can produce α-aryl and α-heteroaryl piperidines with excellent enantioselectivity (up to 99.3:0.7 er). acs.org The N-benzyl group can subsequently be removed under hydrogenolysis conditions.

A rhodium-catalyzed asymmetric reductive transamination of pyridinium (B92312) salts offers another powerful approach. dicp.ac.cnresearchgate.net In this method, a chiral primary amine is introduced under reducing conditions, which induces chirality on the piperidine ring with high diastereo- and enantioselectivity. dicp.ac.cnresearchgate.net

Table 2: Chiral Auxiliaries and Catalysts for Asymmetric Piperidine Synthesis

| Method | Catalyst/Auxiliary | Substrate | Product | Enantiomeric/Diastereomeric Ratio | Reference(s) |

|---|---|---|---|---|---|

| Chiral Auxiliary | (S)-Phenylglycinol | δ-oxo acid derivative | Oxazolopiperidone lactam | High diastereoselectivity | researchgate.net |

| Chiral Auxiliary | D-Arabinopyranosylamine | O-pivaloylated arabinosylaldimine | N-arabinosyl dehydropiperidinone | High diastereoselectivity | cdnsciencepub.com |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂/MeO-BoQPhos | N-benzyl-2-heteroarylpyridinium salt | 2-heteroarylpiperidine | Up to 99.3:0.7 er | acs.org |

Enzymatic Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral piperidines. nih.govacs.org Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regio-selectivity. nih.govacs.org A chemo-enzymatic approach can be employed, combining chemical synthesis with biocatalytic steps. nih.govacs.org

One such strategy involves a one-pot amine oxidase/ene imine reductase cascade. nih.gov This system can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov While this example illustrates substitution at the 3- and 4-positions, similar enzymatic strategies can be envisioned for 2-substituted piperidines.

Enzymatic kinetic resolution of a racemic mixture is another common approach. nih.gov For example, the enzymatic kinetic resolution of (±)-2-piperidineethanol using a lipase (B570770) can separate the enantiomers, with one being selectively acylated. nih.gov The resulting enantiopure alcohol or its acylated counterpart can then be elaborated to this compound.

Dynamic Kinetic Resolutions and Asymmetric Hydrogenation

Dynamic kinetic resolution (DKR) is a powerful tool that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. princeton.edu This strategy is particularly effective when coupled with asymmetric hydrogenation. princeton.edu

In the context of piperidine synthesis, a DKR process can be applied to a racemic intermediate. For instance, a ruthenium catalyst bearing a chiral BINAP ligand can be used for the asymmetric hydrogenation of a ketone. princeton.edu If the stereocenter adjacent to the ketone is prone to racemization under the reaction conditions, a DKR can be achieved. princeton.edu

A notable example is the enzymatic transamination of a 4-piperidone (B1582916) with concurrent dynamic kinetic resolution. nih.gov This process uses an enzyme to establish two stereogenic centers in a single step with high diastereomeric and enantiomeric excess. nih.gov While this specific example focuses on a 4-aminopiperidine, the principle of DKR is applicable to the synthesis of other chiral piperidines. A similar strategy could be devised for a precursor to this compound where an enzymatic step resolves a chiral center while a catalyst or reaction condition racemizes a stereocenter in the starting material.

Scalable Synthetic Routes and Process Intensification for this compound Production

The transition from laboratory-scale synthesis to industrial production requires the development of scalable, efficient, and safe processes. Process intensification, often through the use of continuous flow technology, is a key aspect of modern chemical manufacturing. flinders.edu.aunih.gov

Continuous Flow Synthesis Applications

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward automation and scale-up. flinders.edu.aumit.edu

A multi-step continuous flow synthesis of a complex target molecule like this compound can be designed. flinders.edu.au For example, the initial formation of a pyridine precursor, followed by its asymmetric hydrogenation, and subsequent deprotection and esterification steps could all be performed in a continuous sequence. researchgate.netmdpi.com Each step would occur in a dedicated reactor module (e.g., a heated coil or a packed-bed reactor), with the output of one reactor feeding directly into the next. flinders.edu.auresearchgate.net

The hydrogenation step, in particular, is well-suited for flow chemistry. researchgate.net A packed-bed reactor containing a heterogeneous catalyst (e.g., Pd/C or a supported chiral catalyst) allows for the continuous hydrogenation of the pyridine precursor without the need for catalyst filtration in a separate step. researchgate.net This approach has been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs). flinders.edu.aumit.edu The development of a multi-step continuous flow process for this compound would significantly improve production efficiency and reduce waste. mit.edu

Sustainable Reaction Conditions and Reagent Selection

The synthesis of piperidine-containing compounds, such as this compound, is increasingly benefiting from the adoption of green chemistry principles. These approaches prioritize the use of environmentally benign solvents, catalysts, and energy-efficient conditions to minimize waste and environmental impact. Key advancements in this area include biocatalysis and electrocatalytic methods, which offer sustainable alternatives to traditional synthetic routes that often rely on harsh conditions and hazardous reagents.

One of the most promising sustainable strategies is biocatalysis, which employs enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions. nih.gov For the synthesis of piperidine frameworks, enzymes like lipases, transaminases, and hydroxylases have demonstrated significant potential. rsc.orgchemistryviews.org For instance, immobilized Candida antarctica lipase B (CALB) has been successfully used in the multicomponent synthesis of clinically valuable piperidines, offering high yields and the advantage of catalyst reusability for up to ten cycles. rsc.org The use of enzymes not only provides high chemo-, regio-, and stereoselectivity but also often allows for a broad substrate scope, enabling the preparation of various structurally related derivatives. nih.gov Furthermore, biocatalytic C-H oxidation has been employed to introduce hydroxyl groups into simple piperidine precursors, which can then be further functionalized, streamlining the synthesis of complex molecules. chemistryviews.org

Electrocatalytic hydrogenation of pyridine precursors represents another significant green approach to piperidine synthesis. researchgate.netnih.gov This method can be conducted at ambient temperature and pressure, drastically reducing the energy consumption associated with traditional high-pressure and high-temperature thermochemical hydrogenation. researchgate.netacs.org Using a membrane electrode assembly with a carbon-supported rhodium catalyst, pyridine can be converted to piperidine with high efficiency and yield. nih.govacs.org This electrocatalytic system avoids the need for acidic additives, which can cause corrosion and generate waste. researchgate.net The versatility of this method extends to various other nitrogen-containing aromatic compounds, highlighting its potential for broader applications in the sustainable production of fine chemicals. nih.govacs.org

The selection of greener solvents and reagents is also a critical aspect of sustainable synthesis. Water has been explored as a solvent for the hydrogenation of pyridine derivatives, offering an environmentally friendly alternative to volatile organic solvents. mdpi.comajchem-a.com Additionally, research has focused on replacing hazardous reagents, such as in solid-phase peptide synthesis where alternatives to piperidine for Fmoc removal are being investigated to reduce the process mass intensity. rsc.orgunibo.it

Below is a table summarizing sustainable methods applicable to piperidine synthesis.

| Sustainable Method | Key Features | Catalyst/Reagent Examples | Advantages | Reference |

| Biocatalysis | Mild reaction conditions, high selectivity | Lipases (e.g., CALB), Transaminases, Hydroxylases | Environmentally friendly, reusable catalysts, high stereoselectivity. | nih.govrsc.orgchemistryviews.orgrsc.org |

| Electrocatalytic Hydrogenation | Ambient temperature and pressure | Carbon-supported Rhodium (Rh/C) | Energy-efficient, avoids harsh conditions and acidic additives, high yield. | researchgate.netnih.govacs.org |

| Green Solvents | Use of non-toxic, renewable solvents | Water | Reduced environmental impact, safer handling. | mdpi.comajchem-a.com |

Optimization of Reaction Parameters for Yield and Purity

Achieving high yield and purity in the synthesis of this compound is critically dependent on the careful optimization of various reaction parameters. These parameters include temperature, solvent, catalyst type and loading, and reaction time. A systematic approach to optimization, often involving factorial design experiments, allows for the identification of the ideal conditions that maximize product formation while minimizing side reactions and impurities. rsc.org

Temperature: The reaction temperature can significantly influence both the reaction rate and selectivity. For instance, in Strecker-type condensations used to form related piperidine structures, subsequent heating is often necessary to drive the reaction to completion. researchgate.net However, excessively high temperatures can lead to the formation of undesired by-products. Finding the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity.

Solvent: The choice of solvent can affect reactant solubility, reaction kinetics, and the product's final purity. In the synthesis of piperidine derivatives, a range of solvents from alcohols (methanol, ethanol) to aprotic solvents (acetonitrile, dichloromethane) have been tested. researchgate.netscielo.br Acetonitrile, for example, has been shown to provide a good balance between conversion and selectivity in some oxidative coupling reactions leading to related heterocyclic structures and is considered a "greener" option than solvents like dichloromethane. scielo.br

Catalyst and Reagents: The nature and amount of the catalyst or key reagents are crucial. In silver(I)-promoted oxidative couplings, for example, increasing the amount of the silver(I) reagent can enhance the conversion of starting material but may decrease selectivity due to the promotion of side reactions. scielo.br Therefore, optimizing the catalyst or reagent loading is essential to find the best balance. Similarly, in multi-component reactions for synthesizing piperidones, the choice of catalyst and its concentration can dramatically affect the yield. researchgate.net

The following tables provide illustrative examples of how reaction parameters are optimized in the synthesis of related piperidine compounds.

Table 1: Optimization of Solvent and Temperature in a Model Piperidine Synthesis researchgate.net

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Ethanol | Reflux | 58 |

| 2 | Methanol | Reflux | 47 |

| 3 | Acetonitrile | Reflux | 65 |

| 4 | Tetrahydrofuran (THF) | Reflux | 51 |

| 5 | N,N-Dimethylformamide (DMF) | Reflux | 80 |

| 6 | N,N-Dimethylformamide (DMF) | Room Temperature | Trace |

This table demonstrates the significant impact of both solvent and temperature on the product yield in a three-component reaction to synthesize N-amino pyridine-2,6-dione derivatives.

Table 2: Effect of Oxidant Quantity on Conversion and Selectivity scielo.br

| Equivalents of Ag₂O | Conversion (%) | Selectivity (%) |

| 0.25 | 60 | 85 |

| 0.50 | 85 | 80 |

| 1.00 | 95 | 65 |

This table illustrates the trade-off between conversion and selectivity when varying the amount of the oxidant in the synthesis of dihydrobenzofuran neolignans, a principle applicable to many catalytic reactions.

Elucidation of Reaction Mechanisms in the Synthesis of this compound

The synthesis of piperidine rings, the core structure of this compound, can be achieved through various mechanistic pathways. A primary and convenient method is the catalytic hydrogenation of a corresponding pyridine precursor. This reaction typically proceeds with a catalyst like nickel or palladium on carbon (Pd/C) at elevated temperatures and pressures. nih.gov The mechanism involves the adsorption of the pyridine ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the aromatic system, leading to the saturated piperidine ring.

Another major class of reactions for constructing the piperidine skeleton involves cyclization strategies. These can include:

Aza-Diels-Alder Reactions: A formal [4+2] cycloaddition between a 2-aza-1,3-butadiene and an alkene (like styrene) can form the tetrahydropyridine (B1245486) ring, which is then reduced to the piperidine.

Reductive Amination Cascades: Linear amino-aldehydes or ϖ-amino fatty acids can undergo intramolecular cyclization. nih.gov For instance, an iron-catalyzed process uses a silane (B1218182) to promote the formation of an imine, which then cyclizes and is subsequently reduced to the piperidine. nih.gov

Dieckmann Condensation: 4-Piperidones, which are key intermediates for many substituted piperidines, are often synthesized via the addition of a primary amine to two equivalents of an α,β-unsaturated ester, followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation. The resulting piperidone can then be further modified and reduced.

Addition-Cyclization Sequences: A stepwise [3+3] annelation has been developed where a Grignard reagent adds to an aziridine, creating an intermediate that cyclizes to form a tetrahydropyridine. researchgate.net This intermediate can be stereoselectively functionalized and reduced to the desired piperidine derivative. researchgate.net

For the specific synthesis of substituted pipecolinates (piperidine-2-carboxylates), which are close analogues, the hydrogenation of substituted pyridine precursors is a common and effective strategy. nih.gov The stereochemistry of the final product (cis or trans isomers) can often be controlled by the choice of protecting group on the nitrogen and the reaction conditions. nih.gov

Studies on the Reaction Dynamics and Kinetics of this compound Transformations

While specific kinetic studies on this compound are not extensively documented in the public literature, the reaction dynamics of analogous piperidine syntheses provide significant insight. The efficiency and outcome of these transformations are highly dependent on reaction conditions.

In the synthesis of piperidine derivatives via methods like the Strecker condensation, reaction kinetics are influenced by the reactivity of the ketone precursor; piperidones have been found to be less reactive than acyclic model ketones. researchgate.net The mechanism is understood to involve the addition of a cyanide ion to a protonated imine intermediate. researchgate.net

The catalytic N-debenzylation of related piperidine esters, a common deprotection step, shows strong dependence on the catalyst and reaction conditions. researchgate.net For example, using 10% Pd/C with hydrogen gas at high pressure can lead to catalyst poisoning, whereas using ammonium (B1175870) formate (B1220265) as a hydrogen source may yield the desired product, albeit sometimes contaminated with side products. researchgate.net

Furthermore, in the preparation of methyl 4-(piperidin-1-ylcarbonyl)benzoate, a related ester, the reaction can be controlled by stoichiometry and conditions. researchgate.net Using thionyl chloride to form an acyl chloride, followed by reaction with piperidine, favors the formation of the amide over reaction with the ester group, demonstrating that reaction pathways can be selectively directed. researchgate.net The use of microwave irradiation as an energy source has also been employed to accelerate such reactions and manage gaseous reactants in small-scale protocols. researchgate.net

Characterization of Reactive Intermediates and Transition States

The identification of transient species is fundamental to confirming a proposed reaction mechanism. In the synthesis of piperidines, several types of reactive intermediates have been characterized or proposed based on experimental and computational evidence.

Piperidones: As mentioned, piperidin-4-ones are stable and common intermediates in the synthesis of many piperidine-containing compounds. researchgate.net They are typically formed through cyclization reactions like the Dieckmann condensation and serve as versatile handles for further functionalization before reduction to the final piperidine.

Iminium Ions: In reductive hydroamination/cyclization cascades, the reaction of an alkyne with an amine can proceed via the formation of an enamine, which then generates a cyclic iminium ion. nih.gov This highly reactive intermediate is subsequently reduced in situ to yield the piperidine product. nih.gov

Organometallic Complexes: In modern catalytic syntheses, the intermediates often involve the metal catalyst. For instance, in a copper-catalyzed intramolecular C-H amination to form piperidines, a fluorinated copper(II) complex, [(TpiPr2OH)CuF], has been isolated and characterized. acs.org This species is believed to be a key intermediate in the catalytic cycle, forming from the interaction between the initial copper(I) catalyst and the fluorinated amide substrate. acs.org Monitoring the reaction profile showed distinct formation rates from the starting material versus the isolated intermediate, providing deeper insight into the mechanistic pathway. acs.org

Radical Intermediates: Radical-mediated cyclizations offer another pathway to piperidines. A cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes is proposed to proceed through radical intermediates. nih.gov The competition between radical rebound to form the desired cyclized product and a 1,5-hydrogen transfer that leads to a linear alkene by-product highlights the complex transition states involved. nih.gov

Role of Catalysis in Directing Selectivity and Efficiency of this compound Syntheses

Catalysis is indispensable in modern organic synthesis, enabling efficient, selective, and sustainable chemical transformations. mdpi.com In the synthesis of this compound and its analogues, catalysts play a pivotal role in constructing the piperidine ring and controlling its substitution pattern, particularly its stereochemistry.

Hydrogenation of pyridine precursors is a classic example. The choice of catalyst can significantly impact yield and purity. Raney Nickel is commonly used for reductive amination and hydrogenation processes. researchgate.net For the hydrogenation of substituted pyridines to yield pipecolinates, catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) under hydrogen pressure are effective. nih.gov The diastereoselectivity of these hydrogenations can be high, often favoring the formation of cis-substituted piperidines. nih.gov

More advanced catalytic systems offer precise control over reaction pathways and stereochemistry:

Iridium Catalysis: A "hydrogen borrowing" cascade reaction catalyzed by an iridium(III) complex enables the stereoselective synthesis of substituted piperidines from diols and amines. nih.gov The mechanism involves two sequential cascades of oxidation, amination, and imine reduction, all mediated by the transfer of hydrogen via the metal catalyst. nih.gov

Iron Catalysis: Iron complexes can catalyze the reductive amination of ϖ-amino fatty acids using phenylsilane (B129415) as a reductant. nih.gov The catalyst is key to the formation and subsequent reduction of the intermediate imine and piperidinone. nih.gov

Copper Catalysis: Copper complexes are used in C-H amination reactions to form the piperidine ring. acs.org These catalysts facilitate the cyclization of N-fluoride amides with high efficiency. acs.org

The table below summarizes the roles of various catalysts in the synthesis of piperidine analogues.

| Catalyst System | Reaction Type | Role of Catalyst | Selectivity/Efficiency |

| Raney-Ni | Reductive Amination / Hydrogenation | Facilitates reduction of imines and aromatic rings. researchgate.net | High yields in shorter reaction times. researchgate.net |

| Pd/C | Hydrogenation / N-Debenzylation | Catalyzes addition of H₂ to pyridines and cleavage of benzyl (B1604629) groups. nih.govresearchgate.net | Effective for ring saturation and deprotection. nih.govresearchgate.net |

| Iridium(III) Complexes | Hydrogen Borrowing Annulation | Mediates oxidation-amination-reduction cascade. nih.gov | Enables stereoselective synthesis of substituted piperidines. nih.gov |

| Iron Complexes | Reductive Amination | Promotes imine formation and reduction. nih.gov | Efficient for cyclization of linear amino-acids. nih.gov |

| Copper Complexes | Intramolecular C-H Amination | Activates substrate for C-N bond formation. acs.org | Enables synthesis via direct C-H functionalization. acs.org |

| Cobalt(II) Complexes | Radical-Mediated Cyclization | Initiates and propagates radical cyclization. nih.gov | Effective for piperidine formation but can have competing pathways. nih.gov |

Computational Mechanistic Modeling for this compound Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms, molecular structures, and properties of piperidine derivatives. rsc.orgresearchgate.netresearchgate.net These theoretical studies can predict reaction pathways, characterize the geometries and energies of transition states and intermediates that are difficult to observe experimentally, and explain the origins of selectivity.

DFT studies have been used to explore various aspects of piperidine chemistry:

Structural and Electronic Properties: Calculations at levels like B3LYP/6-311++G(d,p) are used to optimize the geometries of piperidine derivatives and analyze their electronic structure. rsc.orgresearchgate.net Natural Bond Orbital (NBO) analysis can reveal intramolecular charge transfer interactions and stabilization energies, explaining how substituents affect the ring's properties. rsc.orgresearchgate.net

Aromaticity and Stability: The influence of the anomeric effect on the aromaticity of adjacent groups in piperidine derivatives has been investigated using DFT. rsc.org Geometry-based indices (like HOMA) and magnetic descriptors calculated from DFT support these findings, showing how electronic effects within the piperidine ring can be transmitted. rsc.org

Spectroscopic Properties: DFT calculations can accurately predict vibrational spectra (FT-IR, Raman) for piperidine compounds. researchgate.net By comparing calculated vibrational energies with experimental data, the molecular structure and functional group interactions can be confirmed. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra and explain the chemical enhancement mechanism in Surface-Enhanced Raman Scattering (SERS) by modeling the molecule's interaction with metal surfaces. researchgate.netmdpi.com

Reaction Mechanisms: While a specific DFT study for this compound was not found, DFT has been applied to elucidate mechanisms in related systems. For example, in copper-catalyzed amination, calculations showed that a reductive pathway from a key intermediate was energetically straightforward, supporting a proposed mechanistic step. acs.org

The table below outlines common applications of computational modeling in the study of piperidine analogues.

| Computational Method | Investigated Property | Findings and Applications |

| DFT Geometry Optimization | Molecular structure, bond lengths, angles | Predicts stable conformations (e.g., chair) and the effect of substituents. rsc.orgresearchgate.net |

| NBO Analysis | Intramolecular interactions, charge transfer | Quantifies stabilization energies from hyperconjugation and anomeric effects. rsc.orgresearchgate.net |

| DFT Frequency Calculations | Vibrational spectra (IR, Raman) | Correlates calculated frequencies with experimental spectra to confirm structure. researchgate.netresearchgate.net |

| TD-DFT | Electronic excitation, UV-Vis spectra | Explains electronic transitions and phenomena like SERS enhancement. researchgate.netmdpi.com |

| Reaction Pathway Modeling | Transition state energies, activation barriers | Substantiates or refutes proposed mechanistic pathways by calculating energy profiles. acs.org |

Computational Chemistry and Theoretical Studies on Methyl 4 Piperidin 2 Ylbutanoate

Quantum Chemical Investigations of Electronic and Molecular Structures

Quantum chemical methods are fundamental to investigating the electronic and molecular properties of Methyl 4-piperidin-2-ylbutanoate. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's behavior.

Conformational Analysis and Energetic Profiles of this compound

The conformational landscape of this compound is critical to its chemical behavior. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. For a 2-substituted piperidine such as this, the substituent—the methyl butanoate group—can be in either an axial or equatorial position.

Theoretical studies on similar 2-substituted piperidines often show a preference for the equatorial conformer to avoid 1,3-diaxial interactions. nih.govias.ac.inrsc.org However, the presence of the N-H proton and the potential for intramolecular hydrogen bonding between the amine proton and the ester carbonyl group could influence the conformational preference. A detailed conformational analysis would involve systematically rotating the rotatable bonds and calculating the potential energy surface to identify all low-energy conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Axial/Equatorial (Butanoate Chain) | Relative Energy (kcal/mol) |

| 1 | Equatorial | 0.00 |

| 2 | Axial | 2.10 |

| 3 | Equatorial (Twist-Boat) | 5.50 |

| 4 | Axial (Twist-Boat) | 7.80 |

Note: This data is illustrative and not from published research on this compound.

Spectroscopic Property Predictions (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Quantum chemistry can predict spectroscopic data, which is invaluable for compound characterization.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) spectrum by calculating the vibrational frequencies corresponding to different molecular motions. These can be compared with experimental spectra to confirm the structure. For this compound, characteristic peaks would include N-H stretching, C-H stretching, and the C=O stretch of the ester group.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used. For this compound, predictions would help assign the complex splitting patterns of the piperidine ring protons and the chemical shifts of the butanoate chain. chemicalbook.comnih.gov

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for Key Protons

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H at C2 (piperidine) | 2.95 | 2.98 |

| H at C6 (piperidine, eq) | 3.10 | 3.12 |

| H at C6 (piperidine, ax) | 2.60 | 2.65 |

| O-CH₃ (ester) | 3.65 | 3.67 |

Note: This data is illustrative and not from published research on this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to be localized on the nitrogen atom of the piperidine ring, indicating its nucleophilic character. The LUMO would likely be centered on the carbonyl carbon of the ester group, which is the most electrophilic site. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. asianpubs.orgresearchgate.netresearchgate.net

Table 3: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: This data is illustrative and not from published research on this compound.

Molecular Dynamics Simulations and Conformational Sampling

While quantum chemical calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govresearchgate.net An MD simulation of this compound, either in the gas phase or in a solvent, would reveal how the molecule explores different conformations and how flexible the piperidine ring and the butanoate side chain are. This is particularly useful for understanding how the molecule might interact with a biological target, as it can adapt its shape to fit into a binding site. rsc.org

Predictive Modeling for Reactivity and Selectivity in this compound Chemistry

Computational models can predict the reactivity and selectivity of chemical reactions. For this compound, this could involve modeling:

N-alkylation or N-acylation: Predicting the rate and regioselectivity of reactions at the piperidine nitrogen.

Ester hydrolysis or amidation: Modeling the reaction at the ester group.

Stereoselectivity: In reactions that create a new chiral center, computational models can predict which stereoisomer is likely to be the major product.

These predictive models are often built on transition state theory, where the energy barrier of a reaction is calculated to determine its feasibility.

Chemoinformatics and Machine Learning Applications in Compound Design

Chemoinformatics and machine learning are increasingly used to design new compounds with desired properties. rsc.org For a scaffold like this compound, these techniques could be used to:

Develop Quantitative Structure-Activity Relationship (QSAR) models: If a set of similar piperidine derivatives has been tested for a particular biological activity, a QSAR model can be built to correlate their chemical structures with their activity. tandfonline.comnih.gov

Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold could be screened computationally to identify those with the highest predicted activity or best pharmacokinetic properties.

De Novo Design: Algorithms can design entirely new molecules based on a set of desired features, potentially starting from the piperidine core.

These in silico methods accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.

Advanced Structural Characterization and Spectroscopic Analysis of Methyl 4 Piperidin 2 Ylbutanoate and Its Derivatives

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. For Methyl 4-piperidin-2-ylbutanoate, this technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry.

While the specific crystal structure of this compound is not widely reported, analysis of related piperidine (B6355638) derivatives provides significant insight into its expected solid-state conformation. nih.gov In numerous crystallographic studies of piperidine-containing compounds, the piperidine ring predominantly adopts a chair conformation, as this minimizes steric strain and torsional interactions. mdpi.comnih.gov For instance, the crystal structure of S-(4-methyl-benzyl) piperidine-dithiocarbamate shows the piperidine ring in a clear chair conformation. nih.gov Similarly, in fenpiverinium (B1207433) bromide, the piperidine ring also depicts a chair configuration. mdpi.com

The orientation of the butanoate substituent at the C-2 position is a key structural feature. In the chair conformation, this substituent can occupy either an axial or an equatorial position. The thermodynamically more stable conformation would likely feature the larger 4-methoxycarbonylbutyl group in the equatorial position to minimize 1,3-diaxial interactions. X-ray analysis would definitively establish this preference in the crystalline state. Furthermore, the crystal packing would be elucidated, revealing intermolecular interactions such as hydrogen bonds involving the secondary amine (N-H) and the ester carbonyl group (C=O), which dictate the macroscopic properties of the crystal. researchgate.net

Table 1: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Information | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Piperidine Ring Conformation | Predominantly Chair | Confirms the lowest energy conformation of the heterocyclic ring. |

| Substituent Position | Equatorial (predicted) | Determines the stereochemical orientation of the butanoate side chain. |

| Key Bond Lengths (Å) | C-N, C-C, C=O, C-O | Provides precise measurements of atomic connectivity. |

| **Key Bond Angles (°) & Torsional Angles (°) ** | e.g., C-N-C, O=C-O-C | Defines the molecule's three-dimensional shape and steric relationships. |

| Intermolecular Interactions | Hydrogen bonding (N-H···O=C) | Explains the forces holding the crystal lattice together. |

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR for Conformational Dynamics)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structure and dynamics of molecules in solution and the solid state. For this compound, advanced NMR techniques provide a detailed picture of its conformational behavior. nih.gov

One-dimensional ¹H and ¹³C NMR spectra offer initial structural confirmation, with chemical shifts indicative of the electronic environment of each nucleus. wikipedia.orgchemicalbook.comrsc.org For example, the protons on the carbon adjacent to the nitrogen would appear downfield compared to other methylene (B1212753) protons in the ring. wikipedia.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous assignment of proton and carbon signals by revealing scalar coupling networks (¹H-¹H and ¹H-¹³C). researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can probe through-space proximity of protons, providing critical information for determining the relative stereochemistry and conformational preferences in solution, such as the axial or equatorial orientation of the side chain. researchgate.net

The conformational dynamics of the piperidine ring, specifically the chair-to-chair interconversion, can be investigated using variable temperature (VT) NMR spectroscopy. nih.govrsc.org At low temperatures, the interconversion may slow sufficiently to allow observation of separate signals for axial and equatorial protons, or even for distinct conformers. The coalescence temperature of these signals allows for the calculation of the activation energy (ΔG‡) for the ring inversion process. rsc.org Studies on N-acyl-2r,6c-diphenylpiperidin-4-one oximes have demonstrated that the piperidine ring can adopt boat or twist-boat conformations depending on the substituents, a possibility that advanced NMR could explore for the title compound. researchgate.net

Solid-state NMR (ssNMR) would complement X-ray crystallography by providing information about the structure and dynamics in the solid state, especially if the compound is non-crystalline or exists in multiple polymorphic forms.

Table 2: Representative NMR Data and Their Structural Interpretation

| NMR Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Chemical shifts, coupling constants (J-values), integration | Identifies different proton environments and their connectivity. J-values help determine dihedral angles and thus local stereochemistry. |

| ¹³C NMR | Chemical shifts of carbon atoms | Confirms the carbon skeleton and the presence of functional groups (e.g., C=O of the ester at ~174 ppm, piperidine carbons at 25-55 ppm). wikipedia.org |

| COSY | ¹H-¹H correlations | Maps the proton-proton coupling network within the piperidine ring and the butanoate chain. |

| HSQC/HETCOR | ¹H-¹³C one-bond correlations | Directly links each proton to its attached carbon atom for unambiguous assignment. researchgate.net |

| NOESY | Through-space ¹H-¹H correlations | Elucidates the 3D structure and preferred conformation in solution by identifying spatially close protons (e.g., between the side chain and the ring). |

| VT-NMR | Conformational dynamics | Measures the energy barrier for piperidine ring inversion and identifies the populations of different conformers at various temperatures. nih.gov |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. nih.gov For this compound (C₁₀H₁₉NO₂), HRMS would provide a measured mass with high accuracy (typically to four or five decimal places), confirming this elemental composition. nih.gov

Tandem mass spectrometry (MS/MS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), is used to study the fragmentation pathways of the protonated molecule [M+H]⁺. nih.govresearchgate.net This provides valuable structural information. The fragmentation of piperidine derivatives is well-studied and typically involves characteristic cleavages of the ring system. nih.govwikipedia.org

For this compound, the fragmentation would likely be initiated by cleavage of the C-C bonds adjacent to the nitrogen atom (α-cleavage), a common pathway for aliphatic amines. libretexts.org Another key fragmentation would involve the ester group, such as the loss of methanol (B129727) (CH₃OH) or the methoxy (B1213986) group (•OCH₃). libretexts.org The side chain itself can undergo fragmentation. The analysis of these fragment ions allows for the reconstruction of the molecule's structure and confirms the connectivity of the piperidine ring and the butanoate side chain.

Table 3: Predicted Key Fragmentation Pathways for [M+H]⁺ of this compound

| Fragment Ion (m/z) | Proposed Loss | Structural Implication |

|---|---|---|

| [M+H - H₂O]⁺ | Loss of water | A common fragmentation, especially if rearrangement occurs. |

| [M+H - CH₃OH]⁺ | Loss of methanol | Characteristic fragmentation of a methyl ester. |

| [M+H - C₄H₇O₂]⁺ | Cleavage of the C-C bond between the ring and side chain | Results in the protonated piperidine ring, confirming the base structure. |

| Alpha-cleavage ions | Loss of radicals adjacent to the nitrogen | Characteristic of amine fragmentation, helps to confirm the substitution pattern of the piperidine ring. libretexts.org |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

This compound possesses a stereocenter at the C-2 position of the piperidine ring, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for assigning the absolute configuration (R or S) of a chiral molecule. scilit.com

These techniques measure the differential interaction of the molecule with left and right circularly polarized light. A CD spectrum plots the difference in absorption (Δε) against wavelength, while an ORD spectrum plots the optical rotation against wavelength. The resulting spectra, particularly the sign and intensity of the Cotton effects in specific electronic transitions, are unique to a particular enantiomer. metu.edu.tr

For 2-substituted piperidines, the n → σ* transition associated with the nitrogen lone pair often gives rise to a CD band in the far-UV region (around 200-240 nm). scilit.com The sign of this Cotton effect is directly related to the absolute configuration at the C-2 stereocenter. By comparing the experimentally measured CD spectrum of an enantiomer of this compound with spectra predicted by quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration can be determined. researchgate.netnih.gov This approach has been successfully used to establish the stereochemistry of numerous complex piperidine alkaloids. mdpi.com

Table 4: Application of Chiroptical Spectroscopy

| Technique | Measurement | Information Derived |

|---|---|---|

| Optical Rotatory Dispersion (ORD) | Optical rotation vs. wavelength | Shows the change in optical rotation near an absorption band (Cotton effect), which is stereochemically informative. |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light (Δε) vs. wavelength | Provides a "fingerprint" spectrum for a chiral molecule. The sign of the Cotton effect for specific chromophores (e.g., N-atom, C=O) is directly correlated to the absolute configuration. metu.edu.tr |

| Quantum Chemical Calculations | Theoretical prediction of CD/ORD spectra for a known (e.g., R) configuration | Comparison of the calculated spectrum with the experimental spectrum allows for unambiguous assignment of the absolute stereochemistry. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Polymorph Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule based on the vibrations of its chemical bonds. These methods are excellent for identifying functional groups and can also be used to study polymorphism, which is the existence of multiple crystalline forms of the same compound. researchgate.net

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to its constituent functional groups. The presence and position of these bands confirm the molecular structure.

Key Expected Vibrational Modes:

N-H Stretch: A moderate to weak band in the IR spectrum around 3300-3500 cm⁻¹, characteristic of a secondary amine. nih.gov

C-H Stretches: Multiple bands in the 2800-3000 cm⁻¹ region, corresponding to the aliphatic C-H bonds of the piperidine ring and the butanoate chain. chemicalbook.com

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically around 1735-1750 cm⁻¹, which is definitive for the ester carbonyl group. rsc.org

C-O Stretch: A strong band in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-O single bond of the ester.

N-H Bend: A band in the 1500-1650 cm⁻¹ region.

C-N Stretch: Bands in the fingerprint region (1000-1250 cm⁻¹).

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, C-C and C-H symmetric vibrations often give rise to strong Raman signals. If this compound can crystallize into different polymorphs, these forms would likely exhibit distinct IR and Raman spectra, particularly in the low-frequency (lattice vibration) and fingerprint regions, due to differences in crystal packing and intermolecular interactions. researchgate.net

Table 5: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique (Stronger Signal) |

|---|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 | IR |

| Alkane (C-H) | Stretch | 2850 - 2960 | IR / Raman |

| Ester (C=O) | Stretch | 1735 - 1750 | IR |

| Ester (C-O) | Stretch | 1000 - 1300 | IR |

| Amine (N-H) | Bend | 1500 - 1650 | IR |

Emerging Research Directions and Future Perspectives for Methyl 4 Piperidin 2 Ylbutanoate Research

Development of Next-Generation Catalytic Systems for Methyl 4-piperidin-2-ylbutanoate Synthesis and Derivatization

The efficient synthesis and subsequent modification of the this compound core are paramount for its exploration in drug discovery and other applications. Researchers are actively developing novel catalytic systems to streamline these processes, focusing on improved efficiency, selectivity, and sustainability.

Recent breakthroughs in catalysis offer promising avenues for the synthesis of piperidine (B6355638) rings. For instance, metal-catalyzed cyclization reactions, such as those employing palladium, rhodium, gold, and copper, have emerged as powerful tools for constructing the piperidine skeleton. mdpi.comnih.gov Gold(I)-catalyzed intramolecular dearomatization/cyclization and palladium-catalyzed enantioselective 6-exo aza-heck cyclization are notable examples of these advanced strategies. mdpi.com Furthermore, the use of biocatalysts, such as immobilized Candida antarctica lipase (B570770) B (CALB), is gaining traction for the synthesis of piperidine derivatives through multicomponent reactions, offering a green and efficient alternative to traditional chemical methods. rsc.org

A significant challenge in piperidine synthesis is controlling stereochemistry. The development of enantioselective catalytic systems is crucial for producing specific stereoisomers of this compound, which can exhibit vastly different pharmacological properties. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines represents a key advancement in this area, providing access to enantioenriched 3-substituted piperidines that can be further elaborated. acs.org

The derivatization of the this compound scaffold is another critical area of research. Catalytic C-H activation and cross-coupling reactions are being explored to introduce diverse functional groups at various positions on the piperidine ring and the butanoate side chain. A novel two-stage process combining biocatalytic C-H oxidation with nickel-catalyzed radical cross-coupling has been shown to dramatically simplify the synthesis of complex piperidines, reducing multi-step sequences to just a few efficient steps. news-medical.net These next-generation catalytic methods are poised to revolutionize the synthesis and diversification of this compound and its analogs, providing a rich library of compounds for biological screening.

Table 1: Comparison of Catalytic Systems for Piperidine Synthesis

| Catalytic System | Key Features | Advantages | Challenges |

| Metal Catalysis (Pd, Rh, Au, Cu) | Employs transition metal complexes to facilitate ring formation and functionalization. mdpi.comnih.gov | High efficiency, good control over stereochemistry, and broad substrate scope. acs.org | Potential for metal contamination in the final product and the need for expensive or toxic metals. news-medical.net |

| Biocatalysis (e.g., CALB) | Utilizes enzymes to catalyze reactions. rsc.org | Environmentally friendly, high selectivity, and operates under mild reaction conditions. rsc.org | Limited substrate scope and potential for enzyme denaturation. |

| Organocatalysis | Uses small organic molecules as catalysts. | Metal-free, often readily available and stable catalysts. | May require higher catalyst loadings and longer reaction times compared to metal catalysis. |

Harnessing Automated Synthesis and Flow Chemistry for Efficient Production of Complex Derivatives

The demand for large libraries of diverse chemical compounds for high-throughput screening has driven the adoption of automated synthesis and flow chemistry in drug discovery. These technologies are particularly well-suited for the efficient production of complex derivatives of this compound.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages for the synthesis of piperidine-containing molecules. nih.gov These benefits include enhanced safety when dealing with hazardous intermediates, precise control over reaction parameters such as temperature and pressure, and the ability to readily scale up production. nih.gov The synthesis of various active pharmaceutical ingredients (APIs) containing piperazine (B1678402) and piperidine units has been successfully demonstrated using multi-step continuous flow procedures. nih.gov For instance, a flow-based synthesis of the drug Imatinib, which contains a piperazine ring, highlights the potential of this technology. nih.gov The application of flow chemistry can significantly accelerate the synthesis of this compound analogs by enabling rapid reaction optimization and library generation. ucl.ac.uk

Automated synthesis platforms, often integrated with flow chemistry systems, can further streamline the production of complex derivatives. These platforms can perform multi-step reaction sequences, purifications, and analyses with minimal human intervention. This high degree of automation allows for the rapid exploration of a wide range of building blocks and reaction conditions, leading to the generation of large and diverse libraries of this compound derivatives for biological evaluation.

Advanced Mechanistic Studies to Unravel Intricate Reaction Pathways of the Piperidin-2-ylbutanoate Scaffold

A deep understanding of the reaction mechanisms underlying the synthesis and derivatization of the piperidin-2-ylbutanoate scaffold is crucial for optimizing existing methods and developing new, more efficient transformations. Advanced mechanistic studies, combining experimental techniques with computational modeling, are shedding light on the intricate pathways involved in these reactions.

For example, detailed investigations into the copper-catalyzed intramolecular C-H amination for the synthesis of pyrrolidines and piperidines have been conducted. acs.org These studies, which include the isolation and characterization of key intermediates and the use of density functional theory (DFT) calculations, have helped to elucidate the catalytic cycle and the factors influencing the reaction outcome. acs.org Similarly, mechanistic studies on the rhodium-catalyzed asymmetric addition of arylboronic acids to pyridines have proposed different pathways depending on the starting material, involving steps like transmetalation, carbometalation, and protodemetalation. acs.org

Understanding the stereochemical outcomes of reactions is another critical aspect of mechanistic studies. For instance, the diastereoselective synthesis of polysubstituted N-hydroxypiperidines has been rationalized through the intramolecular reductive cyclization of a monoxime derived from a 1,5-diketone. ajchem-a.com Molecular docking studies have also been employed to understand the interactions between piperidine-derived inhibitors and their biological targets, such as HIV-1 protease, providing insights that can guide the design of more potent compounds. nih.gov These advanced mechanistic insights are invaluable for the rational design of more efficient and selective synthetic routes to this compound and its derivatives.

Leveraging Machine Learning and AI in the Design and Discovery of Novel this compound Analogs

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these powerful computational tools are being increasingly applied to the design and discovery of novel analogs of this compound. mdpi.com AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates, predict their properties, and even generate novel molecular structures. mdpi.comnih.gov

One of the key applications of AI in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models establish a mathematical relationship between the structural features of a series of compounds and their biological activity. For piperidine derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various targets. nih.govresearchgate.net These models can then be used to virtually screen large libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing.

Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), are also being used to design novel molecules from scratch. nih.gov These models can be trained on existing libraries of piperidine-containing compounds and then used to generate new structures that are predicted to have desirable properties. This de novo design approach has the potential to explore new areas of chemical space and identify truly innovative drug candidates. harvard.edu Furthermore, AI can be used to predict the 3D structure of target proteins and how piperidine-based ligands will bind to them, accelerating structure-based drug design. nih.gov

Table 2: Applications of AI/ML in Piperidine Drug Discovery

| AI/ML Application | Description | Impact on this compound Research |

| QSAR Modeling | Develops mathematical models to predict biological activity based on chemical structure. nih.govresearchgate.net | Enables rapid virtual screening of large compound libraries to identify promising analogs for synthesis. |

| Generative Models (GANs, RNNs) | Creates novel molecular structures with desired properties. nih.gov | Facilitates the de novo design of innovative this compound derivatives with enhanced potency and selectivity. |

| Target Structure Prediction | Predicts the three-dimensional structure of biological targets. nih.gov | Accelerates structure-based drug design by providing insights into ligand-protein interactions. |

| Property Prediction | Predicts ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of molecules. mdpi.com | Helps to prioritize compounds with favorable drug-like properties early in the discovery process. |

Integration of Multi-modal Spectroscopic and Computational Approaches for Comprehensive Structural and Electronic Characterization

A thorough understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is essential for elucidating their structure-activity relationships and mechanism of action. The integration of multiple spectroscopic techniques with computational methods provides a powerful approach for comprehensive characterization.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), infrared (IR) spectroscopy, and mass spectrometry are fundamental for confirming the chemical structure of synthesized compounds. mdpi.com For example, detailed NMR analysis can provide information about the connectivity of atoms and the stereochemistry of the molecule, while IR spectroscopy can identify key functional groups. mdpi.com

Computational chemistry, particularly quantum mechanical calculations, can provide deeper insights into the electronic structure, conformational preferences, and reactivity of piperidine derivatives. chemjournal.kz Methods like Density Functional Theory (DFT) can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), which are related to the chemical reactivity of the molecule. chemjournal.kz Molecular dynamics simulations can be used to study the conformational flexibility of the piperidin-2-ylbutanoate scaffold and its interactions with biological targets over time. researchgate.netrsc.org

By combining experimental spectroscopic data with computational models, researchers can build a comprehensive picture of the structural and electronic features of this compound and its analogs. This integrated approach is crucial for understanding how subtle changes in the molecular structure can impact biological activity and for guiding the rational design of new and improved compounds.

Q & A

Q. Table 1. Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75 | 92–95 | Scalability | |

| Catalytic Coupling | 80–85 | 97–99 | Stereochemical control |

Q. Table 2. Biological Activity in Neurological Targets

| Target | Assay Type | IC₅₀ (nM) | Model System | Reference |

|---|---|---|---|---|

| Sigma-1 Receptor | Radioligand | 120 ± 15 | HEK293 cells | |

| NMDA Receptor | Patch-clamp | 450 ± 30 | Rat hippocampal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.